Benzene, 1-methyl-4-(3-phenyl-2-propynyl)-
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Overview
Description
Benzene, 1-methyl-4-(3-phenyl-2-propynyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a methyl group and a 3-phenyl-2-propynyl group. This compound is known for its unique structural properties, which contribute to its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(3-phenyl-2-propynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(3-phenyl-2-propynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the alkyne group to form alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine or nitric acid can introduce substituents like bromine or nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-4-(3-phenyl-2-propynyl)- is used as an intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its aromatic nature and functional groups make it suitable for labeling and tracking in biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, Benzene, 1-methyl-4-(3-phenyl-2-propynyl)- is used in the production of polymers and resins. Its reactivity and stability make it an ideal candidate for creating materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(3-phenyl-2-propynyl)- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in electrophilic and nucleophilic reactions, forming intermediates that interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Benzene, 1-methyl-4-(2-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.
Benzene, 1-methyl-4-(1-propynyl)-: Similar structure but with a propynyl group attached at a different position.
Benzene, 1-propynyl-: Lacks the methyl group present in Benzene, 1-methyl-4-(3-phenyl-2-propynyl)-.
Uniqueness: Benzene, 1-methyl-4-(3-phenyl-2-propynyl)- is unique due to the presence of both a methyl group and a 3-phenyl-2-propynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its similar compounds.
Properties
CAS No. |
61692-85-1 |
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Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-methyl-4-(3-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C16H14/c1-14-10-12-16(13-11-14)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,9H2,1H3 |
InChI Key |
ATWXCDKSGXSCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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